molecular formula C8H18O3 B058259 1,1,2-Triethoxyethane CAS No. 4819-77-6

1,1,2-Triethoxyethane

Cat. No. B058259
CAS RN: 4819-77-6
M. Wt: 162.23 g/mol
InChI Key: VNSJUZIHZNZLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chemical compounds similar to 1,1,2-Triethoxyethane, such as 1,1,1-trimethoxyethane, involves complex processes that are often studied to understand their structural composition and reactivity. Techniques like electron diffraction in the gas phase have been applied to analyze these structures, providing insights into their molecular geometry (Spelbos, Mijlhoff, & Renes, 1978).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been extensively studied. For instance, the structure of 1,1,1-trimethoxyethane was investigated using electron diffraction, revealing detailed geometric parameters and conformational preferences (Spelbos, Mijlhoff, & Renes, 1978).

Chemical Reactions and Properties

Compounds with functional groups similar to this compound undergo various chemical reactions, highlighting their reactivity and potential applications in synthetic chemistry. Research into triethyloxonium tetrafluoroborate/1,2-dimethoxyethane as a substitute in O-methylation reactions underscores the versatility and chemical properties of these compounds (Ritter, Poschenrieder, & Bracher, 2009).

Physical Properties Analysis

The physical properties of this compound and similar molecules, such as 1,2-dimethoxyethane, are crucial for understanding their behavior in different environments. Studies on the crystal and molecular structure of 1,2-dimethoxyethane, for example, offer insights into its low melting point and crystallographic characteristics, contributing to our understanding of its physical properties (Yokoyama, Uekusa, & Ohashi, 1996).

Scientific Research Applications

  • Environmental Remediation : One significant application is in environmental remediation. For instance, a study demonstrated the detoxification of 1,1,2-trichloroethane to ethene in a bioreactor using a co-culture of bacteria. This process is crucial for groundwater decontamination from organic solvents, showcasing the environmental relevance of microbial cooperation in detoxifying 1,1,2-TCA (Mortan et al., 2017).

  • Chemical Synthesis : Another application lies in chemical synthesis. The action of organometallic compounds on 1-acetoxy-1,2,2-triethoxyethane, an asymmetric derivative of glyoxal, has been studied. This research contributes to understanding the reactions and products based on the nature of the organometallic reagents used (Stambouli et al., 1986).

  • Polymer Science : In polymer science, 1,1,2-Triethoxyethane derivatives have been utilized in the synthesis and characterization of polymers. For example, studies have involved synthesizing and characterizing 1,1,2,2-tetra-aminoethanes, 1,1,2-triaminoethenes, and 1,2-dialkoxy-1,2-diaminoethanes, contributing to the development of new polymeric materials (Ferruti et al., 1968).

  • Electrochemistry : Research has also extended into the field of electrochemistry, particularly in the development of supercapacitors. A study examined the use of a 1,2-dimethoxyethane mixture as an electrolyte for supercapacitors, enhancing their power density and efficiency (Jänes et al., 2016).

  • Analytical Chemistry : this compound and its derivatives are also valuable in analytical chemistry for the analysis of various substances. For example, a method was developed using a mixed anhydride reagent for cleaving ether linkages in polyurethane polyethers, which are essential in the manufacture of polyurethane foams (Tsuji & Konishi, 1974).

Safety and Hazards

1,1,2-Triethoxyethane is classified as a hazardous substance. It has the signal word “Warning” and is associated with the hazard statements H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding ignition sources, handling in a well-ventilated area, and wearing protective gloves and eye/face protection .

Future Directions

1,1,2-Triethoxyethane and similar alkyl orthoesters have potential applications in the field of sustainable energy. For example, a recent study demonstrated the efficient transformation of biomass-derived sugars into 1,1,2-trimethoxyethane via a series of reactions over W-Beta catalysts . This represents a novel approach to biomass-derived sugar valorization .

Mechanism of Action

Target of Action

1,1,2-Triethoxyethane, also known as Triethyl orthoacetate, is primarily used in the synthesis of various organic compounds . It doesn’t have a specific biological target, but it interacts with other molecules in chemical reactions.

Mode of Action

The compound acts as a reagent in organic synthesis, participating in various chemical reactions. For instance, it can be used for the synthesis of esters of phosphonic acids, carboxylic acids, and phosphinic acids . It also participates in the Johnson–Claisen rearrangement reaction to produce Ethyl alk-4-enoates .

Biochemical Pathways

This compound is involved in several chemical synthesis pathways. For example, it has been used in the synthesis of ordered mesoporous carbons for catalysis, electrochemistry, and hydrogen storage applications . It’s also used in the synthesis of Benzoxazoles, Benzimidazoles, and Oxazolo[4,5-b]pyridines .

Pharmacokinetics

As a chemical reagent, this compound doesn’t have typical ADME (Absorption, Distribution, Metabolism, and Excretion) properties like pharmaceuticals. Its physical properties such as boiling point (142 °c), density (0885 g/mL at 25 °C), and refractive index (n20/D 1396) influence its behavior in chemical reactions .

Result of Action

The primary result of this compound’s action is the formation of new organic compounds. For example, it can lead to the formation of esters of phosphonic acids, carboxylic acids, and phosphinic acids . It also contributes to the formation of Ethyl alk-4-enoates through the Johnson–Claisen rearrangement reaction .

properties

IUPAC Name

1,1,2-triethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3/c1-4-9-7-8(10-5-2)11-6-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSJUZIHZNZLKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197455
Record name 1,1,2-Triethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4819-77-6
Record name 1,1,2-Triethoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4819-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2-Triethoxyethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004819776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4819-77-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,2-Triethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2-triethoxyethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1,2-Triethoxyethane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYF2MW8WVR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A sealed tube was charged with 2-bromo-1,1-diethoxy-ethane (3.82 mL, 25.4 mmol) and sodium ethoxide (16.44 g, 50.7 mmol). The tube was sealed, heated to 120° C. and stirred overnight. The sealed tube was cooled to room temperature and the contents are dissolved in DCM and washed with water twice. The organic layer was separated, dried over sodium sulfate and concentrated in vacuo to give 1,1,2-triethoxy-ethane, which was taken into the next step without further purification. A portion (1.00 g, 6.16 mmol) was dissolved in THF (4 mL) at 0° C. and 5M aqueous HCl (2.5 mL, 12.3 mmol) was added. The reaction mixture was left to stir at room temperature for 1.5 hrs. The mixture was taken up in DCM and washed with water once. The aqueous layer was extracted twice with DCM. The organic layer was dried over sodium sulfate and concentrated in vacuo to afford ethoxy-acetaldehyde, which was taken into the next step with no further purification.
Quantity
3.82 mL
Type
reactant
Reaction Step One
Quantity
16.44 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,2-Triethoxyethane
Reactant of Route 2
Reactant of Route 2
1,1,2-Triethoxyethane
Reactant of Route 3
Reactant of Route 3
1,1,2-Triethoxyethane
Reactant of Route 4
Reactant of Route 4
1,1,2-Triethoxyethane
Reactant of Route 5
Reactant of Route 5
1,1,2-Triethoxyethane
Reactant of Route 6
Reactant of Route 6
1,1,2-Triethoxyethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.